5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a methoxy group, a cyclopenta[b]pyridine ring, a pyrrolidine ring, and a thiophene ring. The presence of these diverse functional groups makes this compound an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This method is efficient and yields high purity products.
For industrial production, the process may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-quality reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like t-butyl hydroperoxide (TBHP) and catalysts like manganese triflate (Mn(OTf)2) .
Oxidation: The compound can be oxidized using TBHP in the presence of Mn(OTf)2, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in biological studies to investigate its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide can be compared with other similar compounds, such as:
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds share a similar core structure but differ in their functional groups and applications.
2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid: This compound has a similar cyclopenta[b]pyridine ring but lacks the pyrrolidine and thiophene rings.
The uniqueness of this compound lies in its combination of diverse functional groups, which contribute to its wide range of applications and reactivity.
Properties
IUPAC Name |
5-[1-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-21-18(24)17-9-8-16(27-17)15-7-4-10-23(15)20(25)13-11-12-5-3-6-14(12)22-19(13)26-2/h8-9,11,15H,3-7,10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOPLMDYJRDRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(S1)C2CCCN2C(=O)C3=C(N=C4CCCC4=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.